2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide
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Overview
Description
2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-methylpropanamide with trimethylpyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions at low temperatures.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methylpropanamide: A precursor in the synthesis of the target compound.
Trimethylpyrazole: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar structures but different functional groups.
Uniqueness
2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-amino-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-6-7(2)13-14(8(6)3)5-10(4,12)9(11)15/h5,12H2,1-4H3,(H2,11,15) |
InChI Key |
CXLKKVJQHFXBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C)(C(=O)N)N)C |
Origin of Product |
United States |
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